molecular formula C16H13FN2O3S B8218903 Vonoprazan fumarate impurity 4

Vonoprazan fumarate impurity 4

Cat. No.: B8218903
M. Wt: 332.4 g/mol
InChI Key: NKTNCHRTXGGZSQ-UHFFFAOYSA-N
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Description

Vonoprazan fumarate impurity 4, chemically identified as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine, is a process-related impurity formed during the synthesis of vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders . This impurity was first characterized in 2016 using advanced analytical techniques, including liquid chromatography–mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) . Structurally, it retains the pyrrole core of vonoprazan but features a dimethylamine substitution at the 3-position of the pyrrole ring, diverging from the parent drug’s methylamine group (Figure 1). Its formation is hypothesized to occur during the alkylation or sulfonylation steps of vonoprazan synthesis, where incomplete reaction or side reactions may introduce this dimethylamine derivative .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c17-15-6-2-1-5-14(15)16-8-12(11-20)10-19(16)23(21,22)13-4-3-7-18-9-13/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTNCHRTXGGZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation and Reduction Sequence

The first route, detailed in patent CN104860926A, involves a two-step process starting with sulfonylation followed by reductive amination. In Step 1 , 5-(2-fluorophenyl)pyrrole-3-carbaldehyde undergoes sulfonylation using pyridine-3-sulfonyl chloride in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP) and triethylamine. The reaction proceeds at 45°C for 1.5 hours, yielding 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)pyrrole-3-carbaldehyde with a reported purity of >98% after crystallization. Step 2 involves dissolving this intermediate in methanol and treating it with methylamine and sodium borohydride under nitrogen at room temperature. This reductive amination step selectively reduces the aldehyde group to a hydroxymethyl moiety, forming the final impurity.

Alternative Pathway via Chlorinated Intermediates

A second method, disclosed in patent CN104926790A, highlights the role of chlorinated intermediates in impurity formation. During the synthesis of the vonoprazan precursor, residual chloride ions in reaction mixtures lead to the unintended formation of chlorinated byproducts. These byproducts, when subjected to subsequent sulfonylation and reduction steps, generate structural analogs of impurity 4 with chlorine substitutions at specific positions. Although this pathway is less direct, it underscores the importance of controlling halogen content during intermediate synthesis to minimize impurity generation.

Optimization of Reaction Conditions

Achieving high yields of this compound requires meticulous optimization of solvent systems, temperatures, and catalytic agents. Data from patent examples reveal critical parameters influencing reaction efficiency:

Solvent Selection

  • Sulfonylation Step : Acetonitrile is preferred for its ability to dissolve both polar and nonpolar reactants while stabilizing the sulfonyl chloride intermediate.

  • Reduction Step : Methanol serves as the optimal solvent due to its compatibility with sodium borohydride and its role in facilitating aldehyde reduction without side reactions.

Temperature and Catalysis

  • Sulfonylation proceeds efficiently at 45°C, balancing reaction rate and byproduct formation.

  • The use of DMAP as a catalyst accelerates sulfonylation by activating the sulfonyl chloride, reducing reaction time from 6 hours to 1.5 hours.

Impurity Control Strategies

Patent CN104926790A emphasizes the removal of chlorinated impurities through recrystallization in methanol-water mixtures (1.5:1 v/v) at 55–60°C, achieving impurity levels below 0.1%. This step is critical, as residual chlorine atoms in intermediates propagate through subsequent reactions, complicating final purification.

Analytical Characterization Techniques

Confirming the identity and purity of this compound relies on advanced analytical methodologies:

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method employing a C18 column (250 mm × 4.6 mm, 5 µm) with a gradient elution of acetonitrile and phosphate buffer (pH 3.0) achieves baseline separation of impurity 4 from related substances. The limit of detection (LOD) and quantification (LOQ) for this method are 0.02% and 0.06%, respectively, ensuring robust quantification even at trace levels.

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra (400 MHz, DMSO-d6) display characteristic signals at δ 8.95 (pyridinyl H), δ 7.85 (sulfonyl H), and δ 4.45 (hydroxymethyl H), confirming the impurity’s structure.

  • Mass Spectrometry (MS) : ESI-MS exhibits a molecular ion peak at m/z 333.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₃FN₂O₃S.

Data Tables Summarizing Synthesis Parameters

Table 1: Key Reaction Parameters from Patent CN104860926A

StepReactantsSolventTemperatureCatalystYield
15-(2-fluorophenyl)pyrrole-3-carbaldehyde, pyridine-3-sulfonyl chlorideAcetonitrile45°CDMAP, triethylamine85%
2Intermediate from Step 1, methylamine, NaBH₄Methanol25°CNone78%

Table 2: Recrystallization Conditions for Impurity Reduction

Solvent SystemTemperature RangeImpurity IV ContentFinal Purity
Methanol:Water (1.5:1)55–60°C → 0–10°C0.07%99.67%
Ethyl Acetate:N,N-Dimethylacetamide (1:1)45–50°C → 20–25°C0.05%99.75%

Challenges in Purification and Scale-Up

The structural similarity between vonoprazan fumarate and impurity 4 complicates purification, particularly during large-scale manufacturing. Patent CN104926790A reports that conventional methods like silica gel chromatography or standard recrystallization fail to reduce impurity levels below 0.5%. Successful purification requires a multi-step approach:

  • Initial Crystallization : Crude product dissolution in methanol:water at elevated temperatures (55–60°C) followed by cooling to 0–10°C precipitates high-purity impurity 4.

  • Carbon Treatment : Activated carbon (5% w/w) adsorbs residual colored impurities without affecting yield .

Chemical Reactions Analysis

Types of Reactions: Vonoprazan fumarate impurity 4 undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with benzofurazan results in highly fluorescent products .

Scientific Research Applications

Pharmaceutical Development

Quality Control and Stability Testing
Vonoprazan fumarate impurity 4 is critical in quality control processes during the manufacturing of Vonoprazan formulations. Its presence is monitored to ensure that the final product meets regulatory standards for purity and potency. High-performance liquid chromatography (HPLC) methods are commonly employed to quantify impurities, including impurity 4, in drug formulations .

Formulation Optimization
Understanding the behavior of this compound aids in optimizing drug formulations. Researchers study how this impurity affects the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API). This knowledge is essential for developing effective dosage forms that enhance patient compliance and therapeutic outcomes .

Mechanistic Studies

Pharmacological Insights
Research into this compound contributes to a deeper understanding of its pharmacological properties. By studying its interactions with biological targets, scientists can elucidate how impurities may influence the overall mechanism of action of Vonoprazan. This includes examining potential effects on gastric acid secretion and the drug's efficacy in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Regulatory Compliance

ANDA and DMF Filings
In the context of regulatory submissions, such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), detailed characterization of impurities like this compound is mandatory. Regulatory agencies require comprehensive data on impurities to assess their potential impact on drug safety and efficacy .

Mechanism of Action

Vonoprazan fumarate impurity 4, like its parent compound vonoprazan fumarate, acts as a potassium-competitive acid blocker. It inhibits the H+, K±ATPase enzyme system in a potassium-competitive manner, thereby suppressing basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . This mechanism is crucial for its role in acid suppression and the treatment of acid-related disorders.

Comparison with Similar Compounds

Structural and Functional Comparison

Impurity 4 is one of six process-related impurities identified in vonoprazan fumarate . Below is a detailed comparison with other structurally related impurities and analogous compounds from the P-CAB class:

Table 1: Comparison of Vonoprazan Fumarate Impurity 4 with Other Impurities
Compound Name Structural Feature(s) Molecular Weight (g/mol) Retention Time (HPLC) Formation Mechanism
Vonoprazan fumarate (Parent drug) Methylamine at pyrrole 3-position 461.47 8.2 min N/A
Impurity 4 Dimethylamine at pyrrole 3-position 475.51 10.5 min Alkylation side reaction
Impurity 1 Unsubstituted pyrrole 3-position 431.42 7.8 min Incomplete methylation
Impurity 2 Fluorophenyl group isomerization 461.47 9.1 min Fluorophenyl rearrangement
Impurity 3 Pyridinesulfonyl group hydrolysis 389.38 6.9 min Hydrolysis during synthesis

Key Observations :

  • Impurity 4 has a higher molecular weight (+14.04 g/mol) than the parent drug due to the addition of a methyl group. Its retention time in HPLC is notably longer (10.5 min vs. 8.2 min), reflecting increased hydrophobicity from the dimethylamine group .
  • Unlike Impurity 3, which arises from sulfonamide hydrolysis, Impurity 4 is specific to alkylation inefficiencies .
Comparison with Other P-CAB Impurities

Other P-CABs, such as revaprazan and SCH 28080 , exhibit distinct impurity profiles. For example:

  • Revaprazan impurities often include pyrimidine ring degradation products due to its structural reliance on a pyrimidine core .
  • SCH 28080 (a benzimidazole-based P-CAB) generates sulfoxide derivatives as major impurities, a pathway absent in vonoprazan due to its pyrrole-based structure .

Analytical and Pharmacological Differences

  • Detection Methods : Impurity 4 is quantified using a validated HPLC method with a detection limit of 0.02% and quantification limit of 0.05% . This method separates it from other impurities with >2.0 resolution, ensuring specificity .
  • Toxicity Profile: While vonoprazan itself is well-tolerated, impurities like Impurity 4 may pose risks if exceeding regulatory thresholds (typically ≤0.15% per ICH guidelines).

Biological Activity

Vonoprazan fumarate impurity 4, a compound related to the potassium-competitive acid blocker vonoprazan, has garnered attention due to its implications in pharmaceutical formulations and potential biological activity. This article explores the biological activity, synthesis, and implications of this impurity based on recent research findings.

Chemical Structure and Properties

This compound is chemically identified as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine. Its structural similarity to vonoprazan complicates its purification during the synthesis process, often leading to challenges in achieving high purity levels in pharmaceutical preparations .

Pharmacokinetics and Metabolism

Research indicates that vonoprazan undergoes extensive metabolism primarily via the CYP3A4 pathway, with metabolites showing no significant pharmacological activity. The elimination half-life of vonoprazan is approximately 7 hours, with about 67% of the dose recovered in urine . Understanding the pharmacokinetics of vonoprazan can provide insights into how its impurities might behave within biological systems.

Impurities and Their Impact

The presence of impurities like this compound can significantly affect the safety and efficacy of pharmaceutical formulations. High-performance liquid chromatography (HPLC) studies have identified multiple impurities associated with vonoprazan fumarate, including this specific impurity, which was found to complicate purification processes .

Case Studies and Research Findings

  • HPLC Analysis : A study conducted using HPLC revealed six impurities in vonoprazan fumarate, including this compound. The identification and characterization of these impurities were crucial for ensuring product quality and efficacy in clinical applications .
  • Clinical Trials : In clinical settings, vonoprazan has demonstrated superior efficacy compared to traditional proton pump inhibitors (PPIs) in managing gastroesophageal reflux disease (GERD). Its ability to maintain higher intragastric pH levels enhances the effectiveness of co-administered antibiotics against H. pylori infections .
  • FDA Review : The FDA has delayed decisions regarding vonoprazan due to concerns about nitrosamine impurities, highlighting the importance of monitoring all related impurities during drug development and approval processes .

Summary Table of Key Findings

Aspect Details
Chemical Name This compound
CAS Number 2169271-28-5
Mechanism of Action Inhibits H+^+/K+^+-ATPase
Primary Metabolism CYP3A4
Elimination Half-Life Approximately 7 hours
Clinical Applications Treatment of GERD and H. pylori infections
Impact of Impurities Affects safety and efficacy; requires careful monitoring

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